molecular formula C12H12O5 B3046849 Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate CAS No. 131301-02-5

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Cat. No.: B3046849
CAS No.: 131301-02-5
M. Wt: 236.22 g/mol
InChI Key: NHCXYIWILZRCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is an organic compound characterized by the presence of an oxirane ring and a benzene ring substituted with two carboxylate groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The oxirane ring in this compound can undergo oxidation to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic or acidic conditions.

Major Products:

    Diols: From oxidation reactions.

    Alcohols: From reduction reactions.

    Amines or thiols: From substitution reactions.

Scientific Research Applications

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential in modifying biomolecules and studying enzyme-catalyzed reactions.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form various functionalized products. These reactions are facilitated by the electron-withdrawing nature of the carboxylate groups, which stabilize the transition state and enhance the reactivity of the oxirane ring.

Comparison with Similar Compounds

    Bis(2,3-epoxypropyl) terephthalate: Similar structure with two oxirane rings and a benzene ring substituted with carboxylate groups.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane rings and a benzene ring with methylene linkages.

Uniqueness: Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both an oxirane ring and carboxylate groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

1-O-methyl 2-O-(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-11(13)9-4-2-3-5-10(9)12(14)17-7-8-6-16-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXYIWILZRCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570554
Record name Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131301-02-5
Record name Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.